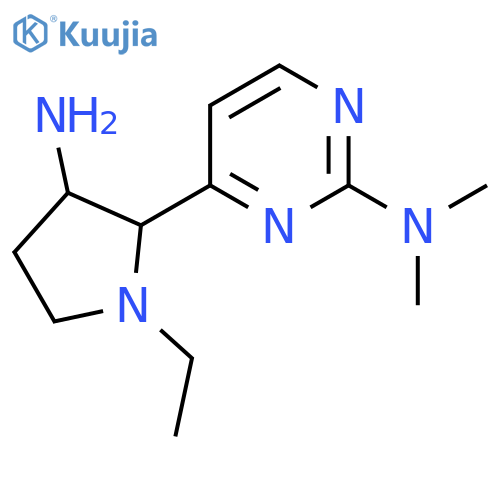Cas no 2172503-50-1 (4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine)

2172503-50-1 structure
商品名:4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine
4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine
- EN300-1634384
- 2172503-50-1
-
- インチ: 1S/C12H21N5/c1-4-17-8-6-9(13)11(17)10-5-7-14-12(15-10)16(2)3/h5,7,9,11H,4,6,8,13H2,1-3H3
- InChIKey: CZJNOEWUTWYDSB-UHFFFAOYSA-N
- ほほえんだ: N1(CC)CCC(C1C1C=CN=C(N(C)C)N=1)N
計算された属性
- せいみつぶんしりょう: 235.17969569g/mol
- どういたいしつりょう: 235.17969569g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1634384-0.1g |
4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine |
2172503-50-1 | 0.1g |
$1459.0 | 2023-06-04 | ||
| Enamine | EN300-1634384-10.0g |
4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine |
2172503-50-1 | 10g |
$7128.0 | 2023-06-04 | ||
| Enamine | EN300-1634384-0.25g |
4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine |
2172503-50-1 | 0.25g |
$1525.0 | 2023-06-04 | ||
| Enamine | EN300-1634384-2.5g |
4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine |
2172503-50-1 | 2.5g |
$3249.0 | 2023-06-04 | ||
| Enamine | EN300-1634384-0.05g |
4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine |
2172503-50-1 | 0.05g |
$1393.0 | 2023-06-04 | ||
| Enamine | EN300-1634384-2500mg |
4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine |
2172503-50-1 | 2500mg |
$3249.0 | 2023-09-22 | ||
| Enamine | EN300-1634384-50mg |
4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine |
2172503-50-1 | 50mg |
$1393.0 | 2023-09-22 | ||
| Enamine | EN300-1634384-100mg |
4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine |
2172503-50-1 | 100mg |
$1459.0 | 2023-09-22 | ||
| Enamine | EN300-1634384-5.0g |
4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine |
2172503-50-1 | 5g |
$4806.0 | 2023-06-04 | ||
| Enamine | EN300-1634384-1.0g |
4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine |
2172503-50-1 | 1g |
$1658.0 | 2023-06-04 |
4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine 関連文献
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
2172503-50-1 (4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine) 関連製品
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
